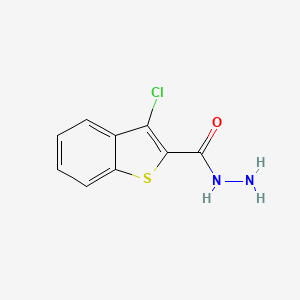

3-Chloro-1-benzothiophene-2-carbohydrazide

説明

Significance of Benzothiophene (B83047) Derivatives in Heterocyclic Chemistry

Benzothiophene, an aromatic organic compound, consists of a benzene (B151609) ring fused to a thiophene (B33073) ring. ijpsjournal.comwikipedia.orgnumberanalytics.com This fused-ring system is a prominent scaffold in the realm of heterocyclic chemistry, serving as a foundational structure for a multitude of derivatives with significant scientific interest. numberanalytics.comrsc.org

The benzothiophene core is a privileged structure in drug discovery and a versatile building block for more complex molecules. numberanalytics.comnih.gov Its planar, unsaturated ring system, which contains a sulfur heteroatom, imparts unique chemical properties, including high electron density and reactivity. numberanalytics.comnumberanalytics.com This inherent reactivity allows for a wide range of chemical modifications and functionalizations, leading to a vast library of derivatives. numberanalytics.comrsc.org The structural versatility of benzothiophenes, which allows for the development of compounds with diverse pharmacological properties, is a key reason for their importance in medicinal chemistry. ijpsjournal.comrsc.org The ability to synthesize a diverse range of derivatives with varying chemical and physical properties is achieved through reactions like electrophilic substitution and metal-catalyzed cross-coupling. numberanalytics.com

The benzothiophene scaffold is integral to numerous compounds with a broad spectrum of biological activities. rsc.orgnih.gov This has made it a focal point for medicinal chemists. nih.gov Derivatives have been developed as anti-inflammatory, antimicrobial, anticancer, antidiabetic, anticonvulsant, and antitubercular agents. ijpsjournal.comnih.govnih.gov Several clinically approved drugs, including the osteoporosis treatment raloxifene, the asthma medication zileuton, and the antifungal agent sertaconazole, contain the benzothiophene moiety. wikipedia.orgrsc.org

Beyond medicine, benzothiophene derivatives are gaining prominence in material science. numberanalytics.comnumberanalytics.com Their unique electronic properties, such as high charge carrier mobility and tunable optoelectronic characteristics, make them valuable components in the development of organic semiconductors. numberanalytics.comresearchgate.net These materials are being explored for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). numberanalytics.comresearchgate.net The high chemical and thermal stability of the benzothiophene core is particularly advantageous for these applications. researchgate.net

Role of Hydrazide Functionality in Organic Synthesis

Hydrazides are a class of organic compounds characterized by the functional group -C(=O)NHNH2. mdpi.comrjptonline.org This reactive moiety makes hydrazides exceptionally useful tools in organic chemistry, particularly in the synthesis of new molecules and the development of pharmaceuticals. rjptonline.orgmdpi.com

The hydrazide functional group is a powerful and versatile precursor for the synthesis of a wide array of heterocyclic compounds. mdpi.comrjptonline.orgresearchgate.net Its ability to react with both electrophiles and nucleophiles makes it a valuable synthon for constructing various five, six, or seven-membered rings containing one or more heteroatoms. mdpi.com Hydrazides are frequently used as starting materials to build biologically important heterocyclic systems such as oxadiazoles, thiadiazoles, triazoles, pyrazoles, and thiazolidinones. rjptonline.orgmdpi.comresearchgate.netnih.gov The reaction of hydrazides with aldehydes or ketones, for example, readily forms hydrazones, which are themselves crucial intermediates for further cyclization reactions. mdpi.comnih.gov

The hydrazide moiety is a significant pharmacophore in medicinal chemistry. rjptonline.orgmdpi.com The development of novel organic compounds with a wide range of therapeutic activities has been a major focus for researchers working with hydrazides. ipindexing.com The presence of the reactive -NHNH2 group allows for the creation of diverse molecular libraries for biological screening. ipindexing.com Hydrazide derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, anticancer, and antitubercular properties. rjptonline.orgnih.gov The well-known antituberculosis drug, Isoniazid (isonicotinic hydrazide), is a prime example of the therapeutic importance of this class of compounds. rjptonline.org The continuous search for new drugs with improved efficacy and reduced toxicity has sustained the interest in synthesizing and evaluating novel hydrazide-based compounds. mdpi.com

Overview of 3-Chloro-1-benzothiophene-2-carbohydrazide in Academic Research

This compound (C9H7ClN2OS) is a specific derivative that combines the benzothiophene scaffold with the reactive hydrazide functional group. matrix-fine-chemicals.com Academic research has primarily focused on its role as a key intermediate in the synthesis of more complex heterocyclic molecules with potential pharmacological applications.

One prominent synthesis route involves treating 3-chloro-1-benzothiophene-2-carbonyl chloride with hydrazine (B178648) hydrate (B1144303) to yield the target carbohydrazide (B1668358). researchgate.netresearchgate.net This carbohydrazide then serves as a versatile starting material. For instance, it can be reacted with various aromatic or heteroaromatic aldehydes to produce a range of benzothiophene acylhydrazone derivatives. nih.gov These resulting compounds have been investigated for their biological activities, particularly as antimicrobial agents against multidrug-resistant bacteria like Staphylococcus aureus. nih.gov

Furthermore, this compound has been used to synthesize other heterocyclic systems. It can be converted into N'-(arylcarbonyl)-1-benzothiophene-2-carbohydrazides, which are then cyclized to form 2,5-disubstituted-1,3,4-oxadiazole derivatives. researchgate.net These newly synthesized compounds have been screened for various biological activities, including antibacterial, antifungal, and analgesic properties. researchgate.net The research highlights the utility of this compound as a foundational block for generating novel compounds with diverse structures and potential therapeutic value. researchgate.netnih.gov

Chemical Compound Data

Below is a summary of the key chemical identifiers for the subject compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 62524-21-4 |

| Molecular Formula | C9H7ClN2OS |

| Molecular Weight | 226.68 g/mol |

| SMILES | NNC(=O)C1=C(Cl)C2=C(S1)C=CC=C2 |

| InChIKey | HSEDHPBSCKIDQU-UHFFFAOYSA-N |

Table generated from chemical data. matrix-fine-chemicals.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-chloro-1-benzothiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2OS/c10-7-5-3-1-2-4-6(5)14-8(7)9(13)12-11/h1-4H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSEDHPBSCKIDQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345764 | |

| Record name | 3-Chloro-1-benzothiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62524-21-4 | |

| Record name | 3-Chloro-1-benzothiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-1-benzothiophene-2-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis of 3-Chloro-1-benzothiophene-2-carbonyl chloride

The primary and most extensively documented precursor for the synthesis of 3-chloro-1-benzothiophene-2-carbohydrazide is 3-chloro-1-benzothiophene-2-carbonyl chloride . Its synthesis is a critical first step in the production of the target carbohydrazide (B1668358).

The most established method for synthesizing 3-chloro-1-benzothiophene-2-carbonyl chloride involves the reaction of cinnamic acid with thionyl chloride (SOCl₂). nih.govresearchgate.netnih.gov This process typically requires the presence of a base, such as pyridine, and is often conducted in a solvent like chlorobenzene. nih.gov

The reaction mixture, containing cinnamic acid, an excess of thionyl chloride, and a catalytic amount of pyridine, is heated under reflux. nih.gov The duration of reflux can be extensive, with some procedures specifying periods as long as 48 to 72 hours to ensure the completion of the reaction. nih.gov An improved version of this process has been developed, utilizing a 4-N,N'-disubstituted aminopyridine as a catalyst to facilitate the one-step conversion of cinnamic acid to the desired product. google.com

Upon completion, the excess thionyl chloride is removed, and the resulting residue is typically suspended in a hot solvent such as cyclohexane (B81311) and filtered. The final product, 3-chloro-1-benzothiophene-2-carbonyl chloride, crystallizes from the solution upon cooling. nih.gov

Table 1: Synthesis of 3-Chloro-1-benzothiophene-2-carbonyl chloride from Cinnamic Acid

| Reactants | Catalyst/Reagents | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Cinnamic acid, Thionyl chloride | Pyridine | Chlorobenzene | Reflux, 48-72 hours | nih.gov |

While the reaction starting from cinnamic acid is the predominant synthetic route reported in the literature, other methods for creating the benzothiophene (B83047) core structure exist in organic chemistry. However, for the specific synthesis of 3-chloro-1-benzothiophene-2-carbonyl chloride, alternative pathways are not as commonly cited. The cinnamic acid-based synthesis remains the most reliable and frequently referenced method for producing this key precursor. nih.govresearchgate.netnih.govgoogle.com

Formation of this compound from Precursors

This compound is synthesized from its precursor, 3-chloro-1-benzothiophene-2-carbonyl chloride, through a condensation reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). researchgate.netresearchgate.net This reaction is a standard method for converting acid chlorides into their corresponding carbohydrazides.

The process involves treating the 3-chloro-1-benzothiophene-2-carbonyl chloride with hydrazine hydrate in a suitable solvent, such as ethanol (B145695) or benzene (B151609). nih.govnih.gov The mixture is typically heated under reflux for several hours. nih.gov During the reaction, the highly nucleophilic amino group of hydrazine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the displacement of the chloride ion and the formation of the carbohydrazide.

The yield and purity of the final product can be influenced by the reaction conditions. The reaction is often carried out by refluxing the mixture for approximately 4 to 6 hours. nih.gov Upon cooling the reaction mixture, the solid product, this compound, precipitates out of the solution.

For purification, the crude product is typically collected by filtration, washed, and then recrystallized from an appropriate solvent, such as an ethanol or a chloroform-methanol mixture. nih.gov The purity of the synthesized compounds is commonly monitored using Thin Layer Chromatography (TLC). researchgate.netresearchgate.net While specific comparative studies on optimizing solvent choice, temperature, and reaction time are not extensively detailed, these standard procedures are reported to yield the desired product in good measure. nih.gov

Derivatization Reactions of this compound

This compound is a versatile intermediate compound used in the synthesis of a variety of heterocyclic derivatives. The presence of the reactive hydrazide moiety allows for further chemical transformations.

Notable derivatization reactions include:

Formation of Schiff Bases (Acylhydrazones): The carbohydrazide readily undergoes condensation reactions with various aromatic and heteroaromatic aldehydes. nih.govnih.gov This reaction, typically carried out in refluxing ethanol, results in the formation of N'-arylidene-1-benzothiophene-2-carbohydrazides, also known as Schiff bases or acylhydrazones. nih.govresearchgate.net For example, it has been reacted with salicylaldehyde (B1680747) and various pyridinecarboxaldehydes. researchgate.netnih.gov

Synthesis of 1,3,4-Oxadiazoles: The carbohydrazide serves as a precursor for 1,3,4-oxadiazole (B1194373) rings. nih.govresearchgate.net One pathway involves treating the carbohydrazide with arylhydrazides to form an intermediate which is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃). researchgate.net Another method consists of reacting the carbohydrazide with formic acid to produce an N-formyl intermediate, which is subsequently cyclized to the 2-(3-chloro-1-benzothien-2-yl)-1,3,4-oxadiazole by refluxing with phosphorus pentoxide. nih.gov

Synthesis of 1,2,4-Triazoles: 1,2,4-triazole (B32235) derivatives can also be synthesized from this compound. nih.govresearchgate.net A common method involves the reaction of the carbohydrazide with an isothiocyanate, such as phenyl isothiocyanate, to form a thiosemicarbazide (B42300) intermediate. nih.gov This intermediate is then subjected to ring closure in an alkaline medium, such as sodium hydroxide (B78521), to yield the corresponding 5-(3-chloro-1-benzothien-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol. nih.gov

Table 2: Derivatization Reactions of this compound

| Reagent(s) | Resulting Heterocycle | Reaction Conditions | Reference |

|---|---|---|---|

| Aromatic Aldehydes | Schiff Base (Acylhydrazone) | Reflux in ethanol | nih.govresearchgate.net |

| Arylhydrazides, POCl₃ | 1,3,4-Oxadiazole | Cyclization | researchgate.net |

| Formic acid, P₂O₅ | 1,3,4-Oxadiazole | Reflux in xylene | nih.gov |

Formation of Hydrazones and Schiff Bases

The reaction of the hydrazide moiety with carbonyl compounds is a fundamental transformation, leading to the formation of N-acylhydrazones, which are a subclass of Schiff bases. These products are valuable not only as final compounds but also as intermediates for further heterocyclic synthesis.

This compound readily undergoes condensation reactions with a variety of aromatic and heteroaromatic aldehydes and ketones. researchgate.netresearchgate.net The reaction involves the nucleophilic attack of the terminal amino group (-NH₂) of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable hydrazone, characterized by the azomethine (-C=N-) linkage. researchgate.net

The general reaction is versatile, allowing for the introduction of diverse substituents onto the molecular scaffold, depending on the carbonyl compound used. Research has demonstrated the successful synthesis of a series of these hydrazones with various substituted aromatic aldehydes. researchgate.netresearchgate.net For example, reacting the parent carbohydrazide with substituted benzaldehydes, such as 4-chlorobenzaldehyde (B46862) or 4-nitrobenzaldehyde, yields the corresponding N'-benzylidene-3-chloro-1-benzothiophene-2-carbohydrazides in good yields. researchgate.netnih.gov

| Aldehyde/Ketone Reactant | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | Ethanol | Reflux | 85% | researchgate.net |

| 4-Chlorobenzaldehyde | Ethanol | Reflux | 80% | researchgate.net |

| 4-Nitrobenzaldehyde | Ethanol | Reflux | 82% | researchgate.net |

| 2-Hydroxy-6-pentadecylbenzaldehyde | Ethanol | Reflux, 7h | 75% | researchgate.net |

| Salicylaldehyde | Ethanol | Reflux, 8h | Not Specified | researchgate.net |

The synthesis of hydrazones from this compound is typically facilitated by the choice of solvent and the use of an acid catalyst. Polar protic solvents like absolute ethanol or methanol (B129727) are commonly employed as the reaction medium, as they effectively dissolve the reactants and facilitate the reaction progress. researchgate.netresearchgate.net

Often, a catalytic amount of a weak acid, such as glacial acetic acid, is added to the reaction mixture. researchgate.netderpharmachemica.com The acid protonates the carbonyl oxygen of the aldehyde or ketone, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the rate of nucleophilic attack by the hydrazide. The reaction is generally carried out under reflux conditions for several hours to ensure completion. researchgate.netresearchgate.netresearchgate.net In some reported syntheses, the condensation proceeds efficiently in refluxing ethanol without the need for an additional catalyst. researchgate.net

Cyclization Reactions to Form Fused Heterocycles

The carbohydrazide and its derived hydrazones or thiosemicarbazides are pivotal intermediates for the synthesis of various fused heterocyclic systems. These intramolecular or intermolecular cyclization reactions lead to the formation of stable five- or six-membered rings appended to other heterocyclic structures.

The direct synthesis of thioxotetrahydropyrimidine derivatives starting from this compound is not extensively documented in the literature. However, general synthetic strategies for this class of heterocyles, such as the Biginelli reaction, can be considered. A plausible, albeit hypothetical, route would involve the conversion of the 3-chloro-1-benzothiophene (B1605681) moiety into a suitable β-dicarbonyl compound or an α,β-unsaturated ketone (a chalcone (B49325) derivative). This intermediate could then undergo a cyclocondensation reaction with thiourea (B124793) in the presence of an acid catalyst. semanticscholar.orgmiami.edu This reaction between an α,β-unsaturated carbonyl system and thiourea is a known method for constructing the dihydropyrimidine (B8664642) core, which upon tautomerization can yield the desired tetrahydropyrimidine (B8763341) structure. researchgate.net For example, the reaction of various chalcones with thiourea in ethanolic potassium hydroxide is a standard procedure for synthesizing substituted pyrimidine-2-thiones. semanticscholar.org

Thiazole (B1198619) derivatives can be synthesized from this compound through a multi-step sequence. japsonline.comnih.gov The initial step involves the reaction of the carbohydrazide with chloroacetyl chloride. This reaction yields an N'-(chloroacetyl) intermediate. japsonline.comnih.gov

This chloroacetyl derivative possesses a reactive α-chloro ketone-like functionality, which is a key precursor for the classical Hantzsch thiazole synthesis. semanticscholar.orgjapsonline.comnih.gov In the subsequent step, this intermediate is treated with a sulfur-containing nucleophile like thiourea or thiosemicarbazide in absolute ethanol. japsonline.comnih.gov The sulfur atom of the thiourea attacks the carbon bearing the chlorine atom, and a subsequent intramolecular cyclization and dehydration cascade affords the final 2-amino-substituted thiazole ring fused to the initial carbohydrazide structure. researchgate.netjapsonline.comnih.gov This method provides a reliable pathway to N'-(aminothiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carbohydrazide derivatives. nih.gov

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | This compound | Chloroacetyl chloride, Benzene | 3-Chloro-N'-(2-chloroacetyl)benzo[b]thiophene-2-carbohydrazide | japsonline.comnih.gov |

| 2 | 3-Chloro-N'-(2-chloroacetyl)benzo[b]thiophene-2-carbohydrazide | Thiourea or Thiosemicarbazide, Ethanol | N'-(5-aminothiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carbohydrazide | japsonline.comnih.gov |

The synthesis of 1,2,4-triazole derivatives from this compound typically proceeds via a thiosemicarbazide intermediate. researchgate.netresearchgate.net This intermediate can be prepared by reacting the carbohydrazide with an appropriate isothiocyanate, such as phenyl isothiocyanate. An alternative route involves the reaction with potassium thiocyanate (B1210189) followed by acidification to produce 1-(3-chlorobenzo[b]thiophene-2-carbonyl)thiosemicarbazide. researchgate.net

The subsequent cyclization of the thiosemicarbazide intermediate is a key step. This is commonly achieved by refluxing the thiosemicarbazide in an alkaline medium, such as an aqueous solution of sodium hydroxide. researchgate.netresearchgate.net The base promotes the intramolecular cyclization via nucleophilic attack of one of the nitrogen atoms onto the thiocarbonyl carbon, followed by the elimination of a water molecule and hydrogen sulfide, leading to the formation of a stable 5-(3-chloro-1-benzothien-2-yl)-4H-1,2,4-triazole-3-thiol. researchgate.net This triazole-thiol exists in tautomeric equilibrium with its thione form.

Synthesis of Oxadiazole Derivatives

The transformation of this compound into 1,3,4-oxadiazole derivatives represents a significant synthetic pathway. The oxadiazole ring is a well-known pharmacophore, and its incorporation into the benzothiophene scaffold is a common strategy in drug discovery.

One established method involves a two-step process. First, the parent carbohydrazide is treated with various aryl hydrazides to form N,N'-diacylhydrazine intermediates. These intermediates, specifically 3-chloro-N'-(arylcarbonyl)-1-benzothiophene-2-carbohydrazides, undergo cyclodehydration to yield the desired 2,5-disubstituted-1,3,4-oxadiazoles. A common and effective dehydrating agent for this cyclization is phosphorus oxychloride (POCl₃), which facilitates the ring closure to furnish the oxadiazole core. researchgate.net

A more direct, one-pot synthesis can also be employed. This involves the reaction of this compound with a suitable carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride. organic-chemistry.org This approach bypasses the isolation of the diacylhydrazine intermediate, offering a more streamlined process. For instance, reaction with formic acid initially produces an N-formyl acid hydrazide, which upon heating with phosphorus pentoxide in xylene, cyclizes to form 2-(3-chloro-1-benzothien-2-yl)-1,3,4-oxadiazole.

The general synthetic approach for forming 2,5-disubstituted 1,3,4-oxadiazoles often involves the cyclization of diacylhydrazine precursors using a variety of dehydrating agents such as thionyl chloride, polyphosphoric acid, or triflic anhydride. sigmaaldrich.com

Table 1: Synthesis of Oxadiazole Derivatives

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| This compound | 1. Aryl hydrazides 2. POCl₃ | 2-(3-Chloro-1-benzothiophen-2-yl)-5-aryl-1,3,4-oxadiazole | researchgate.net |

Other Heterocyclic Transformations

Beyond oxadiazoles, the carbohydrazide is a precursor to other important five-membered heterocycles, such as thiadiazoles and triazoles. These transformations typically involve reaction with reagents containing the necessary heteroatoms for ring formation.

Synthesis of Thiadiazoles: The synthesis of 1,3,4-thiadiazoles can be achieved through a pathway analogous to the oxadiazole synthesis. Starting with the N-formyl acid hydrazide derivative of this compound, treatment with a sulfurating agent like phosphorus pentasulfide (P₄S₁₀) in a high-boiling solvent such as xylene induces the cyclization to yield 2-(3-chloro-1-benzothien-2-yl)-1,3,4-thiadiazole.

Another route to thiadiazole derivatives involves the reaction of the parent carbohydrazide with carbon disulfide. This reaction, typically carried out in a basic medium, leads to the formation of dithiocarbazates, which can be subsequently cyclized.

Synthesis of Triazoles: The synthesis of 1,2,4-triazole derivatives from this compound often begins with its conversion to a thiosemicarbazide intermediate. This is accomplished by reacting the carbohydrazide with a source of thiocarbonyl, such as thiophosgene (B130339) or by reacting it with an isothiocyanate. For example, reaction with phenyl isothiocyanate followed by treatment with sodium hydroxide affords 5-(3-chloro-1-benzothien-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol.

Alternatively, reaction of the corresponding acylthiosemicarbazide with sodium hydroxide can lead to ring closure, yielding the 5-(3-chloro-1-benzothien-2-yl)-4H-1,2,4-triazole-3-thiol. This triazole derivative can then be further functionalized.

Nucleophilic Substitution Reactions

The hydrazide moiety of this compound is a potent nucleophile, readily reacting with various electrophiles. A primary example of this reactivity is the formation of hydrazones through condensation with aldehydes and ketones.

For instance, the reaction of this compound with salicylaldehyde results in the formation of the corresponding Schiff base, 3-chloro-N'-[(E)-(2-hydroxyphenyl)methylidene]-1-benzothiophene-2-carbohydrazide. researchgate.net This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde, followed by dehydration to yield the stable hydrazone product. This transformation is significant as these hydrazones can be valuable intermediates for further synthetic modifications or can be investigated for their own biological properties.

Reduction Reactions

The reduction of derivatives of this compound offers a route to compounds with different electronic and structural properties. While the direct reduction of the carbohydrazide group is less commonly reported, the reduction of its derivatives, such as hydrazones, is a documented transformation.

Following the formation of 3-chloro-N'-[(E)-(2-hydroxyphenyl)methylidene]-1-benzothiophene-2-carbohydrazide, the imine (C=N) bond of the hydrazone can be selectively reduced. researchgate.net Treatment with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) effectively reduces the double bond to a single bond, yielding 3-chloro-N'-(2-hydroxybenzyl)-1-benzothiophene-2-carbohydrazide. researchgate.net This reaction converts the planar imine functionality into a more flexible secondary amine linkage, which can have significant implications for the molecule's conformational flexibility and biological activity.

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact. For transformations involving carbohydrazides, microwave irradiation and ultrasound assistance have emerged as prominent green techniques, offering advantages such as shorter reaction times, higher yields, and reduced solvent usage. nih.govresearchgate.net

Ultrasound-Assisted Synthesis: The synthesis of 1,3,4-oxadiazole-2-thiol (B52307) derivatives from aryl hydrazides and carbon disulfide can be efficiently carried out under ultrasound irradiation. nih.gov This method often requires only a few drops of a solvent like DMF and can proceed without the need for acidic or basic catalysts, simplifying the workup procedure and reducing waste. nih.gov This approach is applicable to the synthesis of derivatives from this compound, providing a greener alternative to conventional heating methods. nih.govnih.govresearchgate.net

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been successfully employed for the rapid synthesis of various heterocyclic systems derived from hydrazides. nih.govresearchgate.net For example, the condensation of hydrazides with other reagents to form intermediates for cyclization reactions can be significantly accelerated under microwave irradiation. nih.govnih.gov These methods are often performed in solvent-free conditions or with environmentally benign solvents, aligning with the core tenets of green chemistry. dergipark.org.tr The application of microwave heating can lead to the formation of oxadiazole and other heterocyclic derivatives in minutes rather than hours, with improved yields and purity. researchgate.netdergipark.org.tr

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

The ¹H NMR spectrum of 3-Chloro-1-benzothiophene-2-carbohydrazide in a suitable deuterated solvent provides information on the chemical environment of the protons. The spectrum shows characteristic signals for the hydrazide and aromatic protons. A notable feature is the presence of singlets for the NH and NH₂ protons, indicating a lack of coupling with adjacent protons. The aromatic protons are expected to appear in the downfield region of the spectrum.

Table 1: ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity |

| NH | 12.40 | Singlet |

| NH₂ | 4.72 | Singlet |

| Aromatic-H | 7.30-8.00 | Multiplet |

Data obtained in DMSO-d₆ solvent.

Detailed ¹³C NMR data for this compound, which would provide information on the number and electronic environment of the carbon atoms, is not extensively available in the reviewed literature. This analysis would be crucial for identifying the carbonyl carbon of the hydrazide group and the carbons of the benzothiophene (B83047) ring system.

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ) ppm |

| Data not available | Data not available |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound displays distinct absorption bands corresponding to the N-H and C=O bonds of the carbohydrazide (B1668358) moiety. The presence of both symmetric and asymmetric stretching vibrations for the primary amine (NH₂) is a key diagnostic feature.

Table 3: IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H (Amine) | 3306, 3188 | Asymmetric and symmetric stretching |

| N-H (Amide) | 3286 | Stretching |

| C=O (Amide I) | 1668 | Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. While the molecular weight can be calculated from the chemical formula (C₉H₇ClN₂OS), detailed experimental mass spectrometry data, including the molecular ion peak and an analysis of the fragmentation pathways for this compound, are not available in the reviewed literature. Such data would provide definitive confirmation of the molecular formula and insights into the stability of different parts of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound shows two main absorption bands, which are attributed to π-π* and n-π* electronic transitions, characteristic of molecules with aromatic systems and heteroatoms with non-bonding electrons.

Table 4: UV-Vis Absorption Maxima for this compound

| Wavelength (λmax) | Electronic Transition |

| 248 nm | π → π |

| 339 nm | n → π |

X-ray Crystallography for Solid-State Structure Determination

As of the current literature review, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported. Consequently, detailed experimental data regarding its solid-state structure, including unit cell parameters, space group, and precise bond lengths and angles, are not available in crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC).

While the synthesis and biological evaluation of this compound and its derivatives have been subjects of scientific inquiry, the specific growth of a single crystal suitable for X-ray diffraction and its subsequent structural elucidation remain to be published.

For context, X-ray crystallography is a powerful analytical technique that provides unambiguous proof of a molecule's three-dimensional structure in the solid state. The process involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is then mathematically analyzed to determine the arrangement of atoms within the crystal lattice. This analysis yields crucial information on:

Molecular Conformation: The spatial arrangement of atoms and functional groups.

Bond Lengths and Angles: Precise measurements of the distances and angles between atoms.

Intermolecular Interactions: The presence and nature of non-covalent interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal.

Although experimental data for the title compound is absent, crystallographic studies on structurally related benzothiophene derivatives have provided valuable insights into the typical conformations and intermolecular interactions that characterize this class of compounds. Such studies often reveal planar benzothiophene ring systems and the formation of hydrogen-bonded networks involving the carbohydrazide moiety.

Future crystallographic studies on this compound would be invaluable for a complete understanding of its solid-state properties and could help to rationalize its chemical reactivity and biological activity at a molecular level.

Advanced Applications and Research Directions of Benzothiophene 2 Carbohydrazide Scaffolds

Medicinal Chemistry Applications (excluding dosage/administration)

Derivatives of 3-Chloro-1-benzothiophene-2-carbohydrazide are at the forefront of this research, demonstrating significant potential across several key therapeutic areas. The following sections detail the research findings concerning their antimicrobial, anticancer, anti-inflammatory, analgesic, antitubercular, antiviral, and antioxidant activities.

The search for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Benzothiophene-2-carbohydrazide derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties.

Research has shown that the combination of the benzothiophene (B83047) nucleus with an acylhydrazone functional group can lead to potent antimicrobial agents. A series of (E)-N'-benzylidene-3-(piperazin-1-yl)benzo[b]thiophene-2-carbohydrazide derivatives were synthesized and evaluated, with some compounds exhibiting significant antibacterial and antifungal activities. One derivative, in particular, showed antibacterial potency comparable to the standard drug Ciprofloxacin, while another demonstrated superior antifungal efficacy against Candida albicans when compared to Fluconazole wisdomlib.org.

In another study, new series of 3-chloro-6-methylbenzo[b]-thiophene-2-carbonylamino acid methyl ester, hydrazide, and their corresponding hydrazone derivatives were synthesized. Several of these compounds were tested for their antibacterial activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), with some showing notable activity .

Furthermore, the synthesis of various heterocyclic systems derived from this compound, such as 1,3,4-thiadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles, has been undertaken. These compounds were screened for their antibacterial activity against S. aureus, B. subtilis, P. aeruginosa, and E. coli, and they demonstrated moderate activity compared to standard drugs tandfonline.com.

The following table summarizes the antimicrobial activities of selected Benzothiophene-2-carbohydrazide derivatives:

| Compound/Derivative | Target Microorganism(s) | Activity/Findings |

| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (including methicillin and daptomycin-resistant strains) | Minimal inhibitory concentration (MIC) of 4 µg/mL nih.govmdpi.comresearchgate.net. |

| (E)-N'-benzylidene-3-(piperazin-1-yl)benzo[b]thiophene-2-carbohydrazide derivatives | Bacteria and Fungi | One derivative showed antibacterial potency comparable to Ciprofloxacin. Another derivative demonstrated superior antifungal efficacy against Candida albicans compared to Fluconazole wisdomlib.org. |

| 3-chloro-6-methylbenzo[b]-thiophene-2-carbonylamino acid hydrazone derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Showed significant antibacterial activity . |

| Heterocyclic derivatives (thiadiazoles, oxadiazoles, triazoles) from this compound | S. aureus, B. subtilis, P. aeruginosa, E. coli | Exhibited moderate antibacterial activity tandfonline.com. |

| Metal complexes of 3-Chloro-N′-[(1E)-(2-hydroxy phenyl)methylene]-6-methoxy-1-benzothiophene-2-carbohydrazide | E. coli, S. aureus, A. niger, A. flavus | The ligand and its metal complexes were screened for antibacterial and antifungal activity researchgate.net. |

The benzothiophene scaffold is a key component in several established anticancer agents, and new derivatives continue to be a fertile ground for the discovery of novel antineoplastic drugs rsc.orgijpsjournal.com. Research into this compound derivatives has yielded compounds with promising cytotoxic activity against various cancer cell lines.

For instance, a series of N-acylhydrazones containing a thiophene (B33073) nucleus were evaluated for their activity against four human cancer cell lines, with cytotoxicity (IC50) values ranging from 0.82 to 12.90 μM researchgate.net. Another study focused on 3-amino-thiophene-2-carbohydrazide derivatives, which were tested against human colon cancer cell lines. One of the synthesized compounds, (E)-2,4-dichloro-N-(2-(2-(4-fluorobenzylidene)hydrazine-1-carbonyl)thiophen-3-yl)benzamide, was identified as a highly selective and active agent bezmialem.edu.trresearchgate.net.

The mechanism of action for some of these compounds is believed to involve the induction of apoptosis. For example, a novel benzothiophene derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), was found to induce apoptosis by activating the expression of pro-apoptotic genes in cancer cells oiccpress.com. Additionally, some benzothiophene derivatives have been investigated as inhibitors of lysine-specific histone demethylase 1A (LSD1) and as iron-chelating agents, both of which are viable strategies in anticancer therapy nih.gov.

The following table presents a summary of the anticancer activities of relevant Benzothiophene-2-carbohydrazide derivatives:

| Compound/Derivative | Cancer Cell Line(s) | Activity/Findings |

| N-acylhydrazones with a thiophene nucleus | Four human cancer cell lines | Cytotoxicity (IC50) ranged from 0.82 to 12.90 μM researchgate.net. |

| (E)-2,4-dichloro-N-(2-(2-(4-fluorobenzylidene)hydrazine-1-carbonyl)thiophen-3-yl)benzamide | Human colon cancer (HCT116) | Found to be a highly selective and active compound bezmialem.edu.trresearchgate.net. |

| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | MDA-MB-231, HepG2, LNCaP, Caco-2, Panc-1, HeLa, and Ishikawa | Induced apoptosis by activating pro-apoptotic genes oiccpress.com. |

| 3-chloro-N'-(2-hydroxybenzylidene)benzohydrazide (CHBH) | Lung, colon, pancreas, and breast cancer cell lines | Induced cell proliferation arrest at micromolar levels nih.gov. |

| Transition metal complexes of 3-Chlorothiophene-2-carboxylic acid | Breast cancer MDA-MB-231 | A copper complex exhibited an inhibition rate of 43.98 ± 1.02% mdpi.com. |

Benzothiophene derivatives have been recognized for their potential as anti-inflammatory and analgesic agents ijpsjournal.com. The structural similarity of the benzothiophene core to the indole nucleus, which is present in many non-steroidal anti-inflammatory drugs (NSAIDs), has spurred interest in this class of compounds.

Research has shown that certain benzothiophene-based compounds can inhibit the production of inflammatory mediators. For example, a novel benzothiophene derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), significantly reduced nitric oxide production in LPS-induced macrophage cells by targeting proinflammatory genes oiccpress.com. The development of Zileuton, a drug used for the treatment of asthma, which contains a benzo[b]thiophene moiety, highlights the therapeutic potential of this scaffold in inflammatory conditions researchgate.net.

Studies on 5-nitrobenzo[b]thiophene-2-carbohydrazide derivatives have identified compounds with potent anti-inflammatory and anti-nociceptive effects researchgate.net. The evaluation of these compounds often involves in vivo models, such as the rat hind paw edema method, to assess their ability to reduce inflammation.

The following table summarizes research findings on the anti-inflammatory and analgesic activities of Benzothiophene-2-carbohydrazide derivatives:

| Compound/Derivative | Activity | Research Findings |

| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Anti-inflammatory | Significantly reduced nitric oxide production in LPS-induced macrophage cells oiccpress.com. |

| 5-nitrobenzo[b]thiophene-2-carbohydrazide derivatives | Anti-inflammatory, Analgesic | Some derivatives were found to be more potent as anti-inflammatory and anti-nociceptive agents researchgate.net. |

| Benzothiophene-diaryl pyrazoles | Anti-inflammatory | A compound with p-anisyl and p-chlorophenyl substitutions showed inhibition (51.25%) nearly identical to diclofenac sodium researchgate.net. |

| Benzothiophene derivatives (General) | Anti-inflammatory | The benzothiophene scaffold is recognized as a key pharmacophore for anti-inflammatory activity ijpsjournal.comresearchgate.net. |

Tuberculosis remains a major global health challenge, and the emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents. Benzothiophene derivatives have been identified as a promising family of inhibitors with potent antimycobacterial properties nih.gov.

Several studies have focused on the synthesis and evaluation of benzo[b]thiophene-2-carboxylic acid derivatives against M. tuberculosis. Some of these compounds have demonstrated excellent activity, inhibiting the growth of both active and dormant mycobacteria with low minimum inhibitory concentrations (MIC) nih.gov. Molecular docking studies have suggested that these compounds may exert their effect by targeting enzymes such as DprE1, which is crucial for the synthesis of the mycobacterial cell wall nih.gov.

The 3-substituted benzothiophene-1,1-dioxide class of compounds has also been shown to be effective inhibitors of M. tuberculosis growth under aerobic conditions nih.gov. While some of these compounds exhibited potent antitubercular activity, issues with cytotoxicity have been a challenge in their development nih.gov.

The table below provides an overview of the antitubercular activity of Benzothiophene-2-carbohydrazide scaffolds:

| Compound/Derivative | Target | Activity/Findings |

| Benzo[b]thiophene-2-carboxylic acid derivatives (8c and 8g) | M. bovis BCG (active and dormant) | Showed excellent activity with MIC90 of 0.56–0.62 μg/mL nih.gov. |

| Benzo[b]thiophene-2-carboxylic acid derivative (7b) | Multidrug-resistant M. tuberculosis H37Ra | Highly active against active and dormant stages (MIC = 2.73 μg/mL against dormant stage) nih.gov. |

| 3-substituted benzothiophene-1,1-dioxides | M. tuberculosis | The tetrazole substituent was the most potent, with a MIC of 2.6 µM nih.gov. |

| Quinazolinone–benzothiophene hybrids | M. tuberculosis strain | Compounds with 2-Cl or 2-NO2 substitutions on the phenyl ring demonstrated noteworthy activity rsc.org. |

The broad biological activity of benzothiophene derivatives extends to antiviral applications. While this is a developing area of research for the this compound scaffold specifically, related structures have shown promise against various viruses.

For instance, the synthesis of novel substituted 3-aralkylthiomethylimidazo[1,2-b]pyridazines, which can be conceptually related to functionalized benzothiophenes, has yielded compounds with potent inhibitory effects on the replication of human cytomegalovirus and varicella-zoster virus in vitro nih.gov.

Further research is needed to fully explore the antiviral potential of this compound and its direct derivatives against a wider range of viruses. The structural versatility of this scaffold suggests that targeted modifications could lead to the development of novel antiviral agents.

| Compound/Derivative | Target Virus | Activity/Findings |

| 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine | Human cytomegalovirus | Potent inhibitors of viral replication in vitro nih.gov. |

| 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethyl-thioimidazo[1,2-b]pyridazine | Varicella-zoster virus | Inhibitors of viral replication nih.gov. |

| Camphene derivatives | Influenza virus A/PR/8/34 (H1N1), Ebola pseudotype viruses, Marburg pseudotype viruses, authentic EBOV, and Hantaan pseudotype virus | Several derivatives demonstrated significant antiviral potency mdpi.com. |

Oxidative stress is implicated in the pathogenesis of numerous diseases, and compounds with antioxidant properties are of significant therapeutic interest. Benzothiophene derivatives have been investigated for their ability to scavenge free radicals and act as antioxidants ijpsjournal.com.

The antioxidant activity of some benzo[b]thiophene-2-carboxylic acid derivatives has been evaluated, with certain compounds showing notable radical scavenging activity nih.gov. For example, the 1,3-diketone derivative 7f was identified as the best synthetic antioxidant in one study when compared to the standard antioxidant drug BHT nih.gov.

The antioxidant potential of these compounds is often attributed to their chemical structure, which can donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. Structure-activity relationship studies have revealed that the presence of electron-donating groups on the phenyl ring of benzothiophene derivatives can enhance their antioxidant properties researchgate.net.

The following table summarizes the antioxidant activities of selected Benzothiophene-2-carbohydrazide derivatives:

| Compound/Derivative | Method of Evaluation | Activity/Findings |

| 1,3-diketone derivative (7f) of benzo[b]thiophene-2-carboxylic acid | DPPH radical scavenging assay | The best synthetic antioxidant with an EC50 of 20.00 μg/mL compared to standard BHT nih.gov. |

| (Hetero)arylethenesulfonyl fluorides | DPPH, ABTS, and DMPD methods | Several compounds exhibited excellent antioxidant activity, superior to ascorbic acid and gallic acid researchgate.net. |

| Benzothiophene derivatives with electron-donating groups (OH, OCH3) | In vitro screening | Possessed excellent antioxidant properties researchgate.net. |

| Pyrazoline derivatives bearing 3-Benzo[b]thiophene | Various antioxidant assays | Showed good antioxidant activity at different concentrations researchgate.net. |

Enzyme Inhibition Studies (e.g., Cholinesterase, Monoamine Oxidase)

Derivatives of the benzothiophene scaffold have been investigated for their potential to inhibit enzymes implicated in neurological disorders, such as cholinesterases and monoamine oxidases.

Cholinesterase Inhibition:

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibitors of these enzymes are a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. Recent studies have explored benzothiophene-chalcone hybrids as potential cholinesterase inhibitors. While not specifically this compound, these studies on related benzothiophene structures provide insights into the potential of this scaffold. For instance, a series of benzothiophene-chalcone hybrids demonstrated inhibitory activity against both AChE and BChE. One of the most potent inhibitors of BChE, compound 5h ((E)-3-(4-aminobenzoyl)-2-phenyl-1-benzothiophene), exhibited an IC50 value of 24.35 µM, which is comparable to the standard drug galantamine (IC50 = 28.08 µM) nih.gov. Another compound, 5f ((E)-3-(4-fluorobenzoyl)-2-phenyl-1-benzothiophene), was identified as the best AChE inhibitor in the series with an IC50 of 62.10 µM nih.gov.

Table 1: Cholinesterase Inhibitory Activity of Benzothiophene-Chalcone Hybrids

| Compound | Target Enzyme | IC50 (µM) |

| 5h | BChE | 24.35 |

| 5f | AChE | 62.10 |

| Galantamine (Standard) | BChE | 28.08 |

Data sourced from a study on benzothiophene-chalcone hybrids as cholinesterase inhibitors nih.gov.

Monoamine Oxidase Inhibition:

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like dopamine, serotonin, and norepinephrine. MAO inhibitors are used in the treatment of depression and Parkinson's disease. Research into 2,1-benzothiazine-hydrazone frameworks, which share structural similarities with benzothiophene-carbohydrazides, has revealed potent and selective MAO inhibitory activity. In one study, compound 9h (a 2,1-benzothiazine derivative) emerged as the most potent MAO-B inhibitor with an IC50 value of 1.03 µM nih.gov. Compound 9e from the same series was the most effective against MAO-A, with an IC50 of 1.04 µM nih.gov. These findings suggest that the broader benzothiophene scaffold is a promising starting point for the design of new MAO inhibitors.

Table 2: Monoamine Oxidase Inhibitory Activity of 2,1-Benzothiazine-Hydrazone Derivatives

| Compound | Target Enzyme | IC50 (µM) |

| 9h | MAO-B | 1.03 |

| 9e | MAO-A | 1.04 |

Data from a study on 2,1-benzothiazine-hydrazone frameworks as monoamine oxidase inhibitors nih.gov.

Neuropeptide Receptor Antagonism (e.g., NPY Y5)

Neuropeptide Y (NPY) is a powerful appetite-stimulating hormone in the central nervous system, and its effects are mediated by several receptor subtypes, including the Y5 receptor. Antagonists of the NPY Y5 receptor are being investigated as potential treatments for obesity. Novel benzo[b]thiophene hydrazide derivatives have been synthesized and evaluated for their ability to block this receptor. These studies have demonstrated that compounds with this scaffold can exhibit nanomolar binding affinities for the human NPY Y5 receptor nih.gov. One of the lead compounds from a study, trans-N-4-[N'-(thiophene-2-carbonyl)hydrazinocarbonyl]cyclohexylmethyl-4-bromobenzenesulfonamide, which is structurally related to the benzothiophene-2-carbohydrazide core, displayed an impressive IC50 of 7.70 nM for the hY5 receptor nih.gov. This highlights the potential of the benzothiophene-carbohydrazide scaffold in the development of potent NPY Y5 receptor antagonists.

Other Bioactive Effects

Beyond enzyme inhibition and receptor antagonism, derivatives of this compound have been explored for a range of other biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity:

The emergence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. The benzothiophene nucleus, combined with an acylhydrazone functional group, has been a focus of such research. A series of substituted benzo[b]thiophene-2-carbohydrazides were synthesized and screened against Staphylococcus aureus. One notable derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, demonstrated a minimal inhibitory concentration (MIC) of 4 µg/mL against both a reference strain and two clinically isolated multidrug-resistant strains of S. aureus nih.gov. Other studies have also reported the synthesis of various heterocyclic derivatives from this compound that exhibit antimicrobial properties tandfonline.com.

Anticancer Activity:

The development of novel anticancer agents is a critical area of research. Thiophene-2-carbohydrazide derivatives have shown promise as anti-colon cancer agents. In a study focused on 3-amino-thiophene-2-carbohydrazide derivatives, compound 11 ((E)-2,4-dichloro-N-(2-(2-(4-fluorobenzylidene)hydrazine-1-carbonyl)thiophen-3-yl)benzamide) was identified as a highly selective and active compound against human colon cancer cell lines bezmialem.edu.trresearchgate.net. This compound was found to be 7-fold more selective than the standard drug doxorubicin and 4-fold more selective than gefitinib bezmialem.edu.tr. The cytotoxic effects of these compounds were evaluated against the HCT116 human colon cancer cell line and the HUVEC normal endothelial cell line to determine their selectivity.

Table 3: Cytotoxic Activity of Thiophene-2-carbohydrazide Derivatives

| Compound | IC50 HCT116 (µM) | IC50 HUVEC (µM) | Selectivity Index (SI) |

| 11 | 5.28 | 171.60 | 32.5 |

| 17 | 8.97 | 118.90 | 13.25 |

| 5 | 11.47 | 85.44 | 7.45 |

| 15 | 12.29 | 114.60 | 9.32 |

| Doxorubicin | 4.54 | 20.90 | 4.6 |

| Gefitinib | 7.85 | 60.80 | 7.74 |

Selectivity Index (SI) = IC50 HUVEC / IC50 HCT116. Data sourced from a study on 3-amino-thiophene-2-carbohydrazide derivatives as anti-colon cancer agents bezmialem.edu.tr.

Material Science and Industrial Applications

The unique photophysical and electronic properties of the benzothiophene core have made it an attractive component in the design of advanced materials for various industrial applications.

Polymeric Materials

While specific research on the incorporation of this compound into polymeric materials is not extensively documented in publicly available literature, the general class of benzothiophene-containing polymers is of significant interest. The rigid and planar structure of the benzothiophene unit can impart desirable thermal and electronic properties to polymers. These polymers are explored for applications where high performance is required, such as in specialty plastics and electronics. The carbohydrazide (B1668358) functional group offers a reactive site for polymerization reactions, suggesting that this compound could serve as a monomer or a cross-linking agent to create novel polymers with tailored properties.

Organic Electronics (e.g., OFETs, OPVs)

Benzothiophene derivatives are widely studied as organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The sulfur-containing heterocyclic system facilitates intermolecular interactions and charge transport, which are crucial for the performance of these devices.

Organic Field-Effect Transistors (OFETs):

OFETs are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used. Benzothiophene-based materials have shown excellent potential in this area. For example, a dithieno[3,2-b:2′,3′-d]thiophene derivative has been used to fabricate single-crystal OFETs with a high mobility of 1.26 cm²/V·s and a high on/off ratio of 10⁶ to 10⁸ nih.gov. The planar nature of the benzothiophene core promotes π-π stacking, which is essential for efficient charge transport in the solid state.

Organic Photovoltaics (OPVs):

In the field of OPVs, benzothiophene derivatives are utilized as donor materials in the active layer of solar cells. The ability to tune the electronic properties of these molecules through chemical modification allows for the optimization of the light absorption and energy level alignment within the device. Ternary organic solar cells, which incorporate a third component into the traditional donor-acceptor blend, have shown improved power conversion efficiencies. Simple benzothiophene-based small molecules have been successfully used as the third component to enhance the performance of OPVs rsc.org.

Photo-luminescent Chemosensors

The fluorescent properties of benzothiophene derivatives make them suitable for the development of chemosensors. These sensors can detect specific analytes through changes in their fluorescence emission. A benzothiophene-based semi-bis-chalcone has been reported as a photo-luminescent chemosensor for the real-time detection of hydrazine (B178648), a highly toxic chemical researchgate.net. The sensor operates based on the interaction between the analyte and the benzothiophene fluorophore, leading to a measurable change in its photophysical properties. This application demonstrates the potential of benzothiophene-2-carbohydrazide scaffolds in the development of sensitive and selective chemical sensors.

Future Research Directions in Benzothiophene-Hydrazide Chemistry

Future investigations into benzothiophene-hydrazide chemistry are poised to expand the utility of this structural motif. Key areas of exploration include the development of more efficient and diverse synthetic routes, the rational design of sophisticated biological probes for diagnostics and research, and the fabrication of novel materials with tailored electronic and optical properties.

The synthesis of this compound is typically achieved through the reaction of 3-Chloro-1-benzothiophene-2-carbonyl chloride with hydrazine hydrate (B1144303). researchgate.netresearchgate.net While this method is effective, future research is directed towards developing more efficient, diverse, and environmentally benign synthetic strategies.

One promising direction is the advancement of one-pot domino reactions . These reactions, which involve multiple bond-forming events in a single operation, can significantly improve efficiency by reducing the need for isolating intermediates. cmu.edu Methodologies like the Knoevenagel condensation–Michael addition–intramolecular Thorpe-Ziegler cyclization sequence are being explored for the regioselective synthesis of complex benzothiophene derivatives. cmu.edu

Another key area is the expanded use of transition-metal catalysis . Palladium-catalyzed reactions, for instance, have been employed for C-S coupling and heterocyclodehydration to construct the benzothiophene ring system itself. nih.govacs.org Future work could focus on developing novel catalysts to directly functionalize the benzothiophene core or to facilitate the construction of the hydrazide moiety with greater control and yield.

Furthermore, the hydrazide group itself is a gateway to a vast array of other heterocyclic systems. nih.gov Research continues to explore its reactivity in cyclization and condensation reactions to produce derivatives with significant biological potential, such as:

Schiff Bases: Formed by reacting the carbohydrazide with various aromatic aldehydes. researchgate.netnih.gov

1,3,4-Oxadiazoles: Synthesized through the cyclization of hydrazone intermediates. nih.gov

β-Lactams: Obtained via the reaction of Schiff's bases with phenylacetic acid in the presence of thionyl chloride. researchgate.net

Thiazole (B1198619) and Pyridine Derivatives: Formed through heterocyclization reactions of the hydrazide-hydrazone scaffold. researchgate.net

The development of these synthetic pathways allows for the creation of large libraries of benzothiophene-hydrazide derivatives, which is crucial for structure-activity relationship (SAR) studies and the discovery of new lead compounds. mdpi.com

Table 1: Selected Synthetic Pathways for Benzothiophene-Hydrazide Derivatives

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| 3-Chloro-1-benzothiophene-2-carbonyl chloride | Hydrazine hydrate | Carbohydrazide | researchgate.net |

| Benzothiophene-2-carbohydrazide | Aromatic aldehydes | Schiff Bases / Acylhydrazones | nih.govwikipedia.org |

| Hydrazone Intermediates | Copper triflate (catalyst) | 1,3,4-Oxadiazole (B1194373) adducts | nih.gov |

The unique chemical properties of the benzothiophene-hydrazide scaffold make it an attractive candidate for the design of targeted biological probes. These molecular tools are essential for studying biological processes, identifying drug targets, and developing diagnostic agents.

A significant future direction lies in the development of activity-based protein profiling (ABPP) probes . The hydrazine moiety can act as a reactive functional group, capable of forming covalent bonds with specific enzyme targets. sigmaaldrich.com This allows for the selective labeling and identification of active enzymes within complex biological systems. For example, hydrazine probes have been shown to covalently modify flavoenzymes and heme enzymes, suggesting that a benzothiophene-hydrazide probe could be tailored to target specific members of these enzyme families. sigmaaldrich.com The benzothiophene core can be modified to enhance selectivity and binding affinity for the target protein's active site.

Another area of exploration is the creation of photoaffinity probes . These probes incorporate a photoreactive group that, upon irradiation with light, forms a covalent bond with nearby molecules, such as a receptor or enzyme. cas.orgnih.gov By attaching a benzothiophene-hydrazide derivative to a photoactivatable moiety (like a diazide or benzophenone) and a reporter tag, researchers can identify the specific protein targets of a bioactive compound. This is invaluable for elucidating the molecular mechanisms of action of new drug candidates. cas.org

The design principles for these probes involve a three-part structure: a recognition element (the benzothiophene-hydrazide derivative tailored for a specific target), a reactive group (e.g., the hydrazine itself or an added photoreactive group), and a reporter tag (like a fluorophore or biotin for detection and isolation). ktu.edu The inherent fluorescence of some benzothiophene derivatives could also be harnessed, potentially allowing for the creation of probes where the benzothiophene core itself acts as a reporter. researchgate.net

By systematically modifying the substituents on the benzothiophene ring, researchers can fine-tune the probe's selectivity and potency for specific biological targets, such as the STAT3 protein, which has been targeted by other benzo[b]thiophene scaffolds. researchgate.net

Beyond biological applications, the benzothiophene core is a key building block for advanced organic materials due to its rigid, planar structure and sulfur-containing π-conjugated system, which facilitates charge transport. mdpi.comrsc.org Future research will likely focus on incorporating the benzothiophene-hydrazide motif into novel functional materials with unique electronic, optical, and physical properties.

One of the most promising areas is in organic electronics . Derivatives of nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT), a related scaffold, are renowned as high-performance organic semiconductors. nih.govrsc.org They are used in:

Organic Field-Effect Transistors (OFETs): The high charge carrier mobility and stability of the BTBT core make it ideal for the active layer in transistors. researchgate.netresearchgate.net

Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of benzothiophene derivatives can be tuned to create efficient light-emitting materials. researchgate.netrsc.org

Organic Photovoltaics (OPVs): The semiconducting nature of the scaffold is suitable for applications in solar cells. mdpi.com

The introduction of a hydrazide group onto the benzothiophene core could provide a reactive handle for polymerization or for tuning the material's electronic properties and solid-state packing, which are critical for device performance. rsc.org

Another exciting frontier is the synthesis of Covalent Organic Frameworks (COFs) . COFs are porous, crystalline polymers with highly ordered structures. Benzothiophene-based COFs have been synthesized and used as metal-free electrocatalysts, for example, in the production of hydrogen peroxide. frontiersin.org The hydrazide functional group is well-suited for forming the linkages in COFs (e.g., through hydrazone formation), opening the possibility of creating novel benzothiophene-hydrazide COFs with tailored pore sizes and catalytic activities.

Furthermore, the benzothiophene scaffold can be used to create conductive polymers . Polythiophenes are a major class of conductive polymers, and incorporating the benzothiophene unit can enhance thermal stability and modify electronic properties. cmu.eduwikipedia.orgmdpi.com The hydrazide moiety could be used to initiate polymerization or to cross-link polymer chains, leading to new materials for sensors, antistatic coatings, and flexible electronics. cmu.edu The reaction of the hydrazide group to form stable radicals could also lead to the development of multifunctional molecular materials with unique magnetic and optical properties.

Table 2: Potential Applications of Benzothiophene Scaffolds in Advanced Materials

| Material Type | Core Structure | Potential Application | Key Property | Reference |

|---|---|---|---|---|

| Organic Semiconductors | nih.govBenzothieno[3,2-b] nih.govbenzothiophene (BTBT) | OFETs, OLEDs, OPVs | High charge carrier mobility, stability | nih.govmdpi.comrsc.org |

| Covalent Organic Frameworks (COFs) | Benzothiophene | Electrocatalysis, Gas Storage | Porosity, Tunable structure | frontiersin.org |

| Conductive Polymers | Polythiophene / Benzothiophene | Sensors, Flexible Electronics | Electrical conductivity, Stability | cmu.edumdpi.com |

Q & A

Q. What are the standard synthetic routes for preparing 3-chloro-1-benzothiophene-2-carbohydrazide?

The compound is typically synthesized via the reaction of 3-chloro-1-benzothiophene-2-carbonyl chloride with hydrazine hydrate. A common method involves refluxing equimolar amounts of the carbonyl chloride and hydrazine hydrate in benzene or ethanol for 4–6 hours. After cooling, the product is recrystallized from ethanol to achieve purity >95%. This method is reproducible and yields a stable hydrazide derivative suitable for further functionalization .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

Q. What are common intermediates derived from this carbohydrazide in heterocyclic chemistry?

The hydrazide reacts with isothiocyanates to form thiosemicarbazides, which cyclize into thiadiazoles, triazoles, or oxadiazoles under acidic or basic conditions. For example, treatment with potassium thiocyanate yields thioxotetrahydropyrimidine derivatives, while cyclization with acetic anhydride produces 1,3,4-oxadiazoles .

Advanced Research Questions

Q. How can Schiff base ligands derived from this carbohydrazide be optimized for metal coordination studies?

Schiff bases are synthesized by condensing the hydrazide with substituted aldehydes (e.g., 2-hydroxy-4-pentadecylbenzaldehyde) in ethanol under acidic catalysis. The resulting ligands act as tridentate ONO donors. To optimize coordination, vary the aldehyde’s substituents to modulate electronic/steric effects. Characterize complexes using molar conductivity, magnetic susceptibility, and spectral data (e.g., d-d transitions in electronic spectra for octahedral geometry in Cu(II) complexes) .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

Discrepancies in antimicrobial or anthelmintic activity across studies often arise from variations in:

- Test strains/pathogens : Standardize using CLSI/M07-A9 guidelines for MIC determination.

- Derivative functional groups : Compare substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) via SAR analysis.

- Assay conditions : Control solvent (DMSO concentration ≤1%) and incubation time .

Q. How is X-ray crystallography applied to resolve structural ambiguities in coordination complexes?

Single-crystal X-ray diffraction with SHELXL refinement (via programs like Olex2) determines bond lengths/angles and ligand geometry. For example, Mn(II) complexes may exhibit distorted octahedral coordination, confirmed by Mn–N/O bond distances (~2.1–2.3 Å). Ensure high-resolution data (<1.0 Å) and validate with R-factor convergence (<0.05) .

Q. What methodologies improve yield in large-scale syntheses of carbohydrazide derivatives?

Optimize reaction parameters:

- Solvent choice : Replace benzene with safer alternatives (e.g., toluene or acetonitrile).

- Catalysis : Use dropwise addition of SOCl₂ in dichloromethane for acyl chloride formation.

- Purification : Employ gradient recrystallization (e.g., DMSO:H₂O) or flash chromatography for polar derivatives .

Methodological Tables

Table 1. Key Spectral Data for this compound Derivatives

Table 2. Common Troubleshooting Steps for Synthesis

| Issue | Solution | Reference |

|---|---|---|

| Low yield | Increase reaction time (8–12 h reflux) | |

| Impure product | Recrystallize from ethanol:DMSO (3:1) | |

| Unreacted carbonyl | Add excess hydrazine hydrate (1.2 eq) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。